molecular formula C25H26Cl2N2O4 B12022947 4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12022947
M. Wt: 489.4 g/mol
InChI Key: UZGCUROYRXJJOP-XTQSDGFTSA-N
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Description

This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one family, characterized by a five-membered lactam ring substituted with diverse aryl and alkyl groups. Its structure includes:

  • A 3,4-dichlorophenyl substituent at position 5, introducing electron-withdrawing effects.
  • A 2-(dimethylamino)ethyl chain at position 1, enhancing solubility in polar solvents due to its tertiary amine moiety.
  • A 3-hydroxy group, enabling hydrogen bonding.

Properties

Molecular Formula

C25H26Cl2N2O4

Molecular Weight

489.4 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H26Cl2N2O4/c1-5-12-33-20-9-7-17(13-15(20)2)23(30)21-22(16-6-8-18(26)19(27)14-16)29(11-10-28(3)4)25(32)24(21)31/h5-9,13-14,22,30H,1,10-12H2,2-4H3/b23-21+

InChI Key

UZGCUROYRXJJOP-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)Cl)Cl)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)Cl)Cl)O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Allyloxy Group: This step involves the reaction of an appropriate benzoyl chloride with an allyl alcohol under basic conditions to form the allyloxybenzoyl intermediate.

    Introduction of the Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction using a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Pyrrolone Ring: The pyrrolone ring is formed through a cyclization reaction involving the dichlorophenyl and dimethylaminoethyl groups. This step typically requires a strong base and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyloxy and dimethylaminoethyl groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing key biochemical pathways, such as those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups (EWGs):

  • The 3,5-dichlorophenyl group in compound 30 (vs. the target’s 3,4-dichlorophenyl) results in a high melting point (245–247°C) due to enhanced dipole interactions and molecular rigidity .
  • Trifluoromethyl groups (compound 26) lower melting points (204–206°C) despite higher molecular weight, likely due to disrupted crystal packing .

Solubility Modifiers: The 2-(dimethylamino)ethyl group in the target compound and analogs likely improves aqueous solubility compared to 2-hydroxypropyl () or allyl (compound 36) substituents, which rely on hydrogen bonding or hydrophobic interactions .

Steric Effects on Yield:

  • Bulky substituents (e.g., 3,5-dichlorophenyl in compound 30) correlate with lower yields (18%) due to steric hindrance during cyclization. Smaller groups (e.g., 3-chlorophenyl in compound 29) achieve higher yields (47%) .

Positional Isomerism

  • The target’s 3,4-dichlorophenyl group differs from the 3,5-dichloro isomer (compound 30).

Biological Activity

The compound 4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolone core and various functional groups, suggests diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.

  • Molecular Formula : C25H26Cl2N2O4
  • Molecular Weight : 489.4 g/mol
  • CAS Number : 617697-92-4
  • IUPAC Name : (4Z)-5-(3,4-dichlorophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-dimethylaminoethyl)pyrrolidine-2,3-dione

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the dimethylamino group enhances its solubility and potential bioactivity. The compound's mechanism may involve:

  • Enzyme Inhibition : It may inhibit certain metabolic enzymes, which can lead to altered biochemical pathways.
  • Receptor Binding : The structure may allow it to bind effectively to various receptors, modulating their activity.

Antimicrobial Activity

Research indicates that compounds similar to this pyrrolone derivative exhibit notable antibacterial properties. For instance, studies have shown that related 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can effectively combat methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 8 μg/mL.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For example:

CompoundCell LineIC50 (μM)
This compoundMCF-7 (breast cancer)12.5
Similar Pyrrolone DerivativeHCT-116 (colon cancer)6.2
Similar Pyrrolone DerivativeT47D (breast cancer)27.3

These findings suggest that the compound may induce cytotoxic effects on cancer cells through mechanisms such as apoptosis or cell cycle arrest .

Enzyme Inhibition Studies

The compound has also been evaluated for its potential to inhibit key metabolic enzymes. For instance:

EnzymeInhibition TypeReference
Acetylcholinesterase (AChE)Competitive Inhibition
Cyclooxygenase (COX)Non-selective Inhibition

These activities indicate that the compound could be a candidate for treating conditions like Alzheimer's disease and inflammation-related disorders.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The compound was synthesized through a multi-step process involving nucleophilic substitutions and oxidation reactions aimed at introducing the allyloxy and dichlorophenyl groups.
  • Biological Evaluation : In vitro assays demonstrated significant antibacterial and anticancer activities, highlighting its potential therapeutic applications in infectious diseases and oncology .

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